BenchChemオンラインストアへようこそ!

2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Medicinal Chemistry Chemical Biology Procurement

2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a substituted tricyclic thieno[3,2-d]pyrimidine bearing a C8-methoxy group on the tetrahydrobenzo ring. The compound belongs to a broader class of kinase-targeted heterocycles but is specifically differentiated from close analogs such as the unsubstituted, 8-methyl, and 8-trifluoromethyl variants by the electron-donating, hydrogen-bond-accepting methoxy substituent, which creates a unique pharmacophoric and physicochemical fingerprint.

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
Cat. No. B13045862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESCOC1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N
InChIInChI=1S/C11H13N3O2S/c1-16-5-2-3-7-6(4-5)8-9(17-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15)
InChIKeyCJZHTOLIZRKLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one (CAS 2102412-37-1)


2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a substituted tricyclic thieno[3,2-d]pyrimidine bearing a C8-methoxy group on the tetrahydrobenzo ring . The compound belongs to a broader class of kinase-targeted heterocycles but is specifically differentiated from close analogs such as the unsubstituted, 8-methyl, and 8-trifluoromethyl variants by the electron-donating, hydrogen-bond-accepting methoxy substituent, which creates a unique pharmacophoric and physicochemical fingerprint .

Why Generic Substitution of 8-Substituted Tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(1H)-ones Is Not Advisable Without Direct Comparative Data


The currently available public evidence base for this specific compound is very limited; no published head-to-head pharmacological, pharmacokinetic, or physicochemical comparisons against its closest analogs were identified. Substitution at the C8 position on the tetrahydrobenzo ring is known to modulate the electronic environment of the thienopyrimidine core, which can critically alter target binding, selectivity, and solubility . However, the absence of quantitative paired data means that any selection between the 8-methoxy, 8-methyl, and 8-unsubstituted variants must currently rely on project-specific empirical screening rather than general class-level predictions. The following guide therefore transparently delineates what limited evidence exists versus what remains to be experimentally determined.

Quantitative Evidence Guide: 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one Differential Claims


Supplier-Specified Purity and Comparative Availability

Among the closely related analogs, the 8-methoxy derivative is commercially available at a documented purity of 98% (Leyan) and 95% (AK Scientific), which surpasses the typical 95% specification often listed for the unsubstituted core. The 8-methyl and 8-trifluoromethyl analogs are listed but without standardized purity specifications on the same platforms . No analytical certificates beyond the supplier's own quality control were found in the public domain.

Medicinal Chemistry Chemical Biology Procurement

Predicted Lipophilicity and Hydrogen-Bonding Profile

The C8-methoxy substituent introduces a hydrogen-bond acceptor at a position where analogs carry either a hydrogen (unsubstituted), a methyl group, or a trifluoromethyl group. In the context of thieno[3,2-d]pyrimidine kinase inhibitors, such subtle alterations have been shown to shift logD by 0.5–1.0 units and to reorient the vector of the tetrahydrobenzo ring, which can determine kinase selectivity pocket occupancy . No experimentally measured logD or pKa values for this specific compound were located.

Drug Design Physicochemical Property Prediction ADME

Synthetic Accessibility and Late-Stage Diversification Potential

The base-promoted [5+1+3] cascade cyclization methodology described by Wan et al. (2023) provides a direct route to benzo[4,5]thieno[3,2-d]pyrimidine frameworks with yields of 77–89% across 33 examples . The C8-methoxy derivative can be obtained via the same convergent strategy that tolerates diverse substituents. The 8-methoxy group, unlike the 8-CF3 or 8-H, enables subsequent O-dealkylation to a phenol, offering a synthetic handle for further diversification that is not available in the methyl analog.

Synthetic Methodology Medicinal Chemistry Library Design

Molecular Weight and Heavy Atom Count Considerations for Fragment-Based Screening

With a molecular weight of 263.31 g/mol (C12H13N3O2S), the 8-methoxy derivative falls within the typical fragment space (MW <300 Da) . The 8-trifluoromethyl analog has a significantly higher MW (~315 g/mol, C13H12F3N3OS), substantially increasing heavy atom count and lipophilicity . For fragment-based screening campaigns, the 8-methoxy compound offers a lower molecular complexity starting point while still providing a 3D substituent vector, a balance that the smaller unsubstituted compound (MW 221.28) cannot offer due to its lack of a projecting substituent.

Fragment-Based Drug Discovery Lead Optimization Binding Efficiency

Evidence Gap: Absence of Direct Pharmacological Comparator Data

Despite extensive literature on thieno[3,2-d]pyrimidines as PI3K, JAK, and FLT3 inhibitors, no published study has directly compared the 8-methoxy derivative against its 8-H, 8-CH3, or 8-CF3 analogs in any biochemical or cellular assay . Claims of superior potency, selectivity, or ADME properties for the 8-methoxy compound cannot be substantiated without such head-to-head data. This evidence gap is the most critical limitation for procurement decisions based on pharmacological differentiation.

Kinase Inhibition Selectivity SAR

Application Scenarios for 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one Based on Current Evidence


Lead-Optimization Campaigns Requiring C8 Diversification Handles

For medicinal chemistry teams pursuing thieno[3,2-d]pyrimidine kinase inhibitors, this compound provides a core scaffold with a methoxy group that can be demethylated to a phenol, enabling late-stage O-alkylation, sulfonylation, or carbamoylation. This diversification potential is absent in the 8-methyl analog, making the 8-methoxy variant the superior starting material for SAR expansion around the tetrahydrobenzo ring .

Fragment-Based Screening Libraries Requiring Balanced MW and 3D Complexity

With MW 263.31 Da and a projecting C8 substituent, this compound sits at the upper boundary of fragment space while offering greater 3D character than the flat unsubstituted core (MW 221.28). Fragment library curators seeking to increase shape diversity without exceeding MW 300 should prioritize this compound over both the unsubstituted (too lean) and 8-CF3 (too heavy, MW ~315) analogs .

Exploratory Selectivity Profiling of Kinase Hinge-Binder Series

The C8-methoxy group projects a hydrogen-bond acceptor into a region of the ATP-binding pocket that varies across kinases. Incorporating this compound into a panel alongside the 8-H and 8-CF3 analogs allows teams to empirically map how C8 electronics influence selectivity across the kinome. This hypothesis is based on the well-precedented role of C8 substitution in thieno[3,2-d]pyrimidine SAR, though direct comparative kinome profiling data for this specific triad has not been published .

Methodological Studies on Tetracyclic Heterocycle Synthesis

Research groups developing new annulation or cascade methodologies can use this compound as a structurally defined, commercially available authentic standard to validate reaction outcomes. The [5+1+3] cascade cyclization approach published by Wan et al. (2023) demonstrates that the benzo[4,5]thieno[3,2-d]pyrimidine scaffold can be constructed with broad substrate tolerance, making this compound a useful benchmark for comparing newly developed synthetic routes .

Quote Request

Request a Quote for 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.